

# Levamlodipine vs. Other Antihypertensives: A Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Levamlodipine |           |
| Cat. No.:            | B1674848      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of **levamlodipine** versus other antihypertensive agents, with a primary focus on its relationship to racemic amlodipine. The information is synthesized from multiple meta-analyses and clinical trials to support evidence-based decision-making in research and drug development.

### **Executive Summary**

**Levamlodipine**, the S-enantiomer of amlodipine, demonstrates comparable or superior efficacy in lowering blood pressure when compared to racemic amlodipine.[1][2][3] Notably, meta-analyses consistently indicate a significantly better safety profile for **levamlodipine**, with a lower incidence of adverse events, particularly peripheral edema.[4][5] This suggests that **levamlodipine** may offer a therapeutic advantage in hypertensive patients who are susceptible to the side effects of racemic amlodipine.

# Data Presentation Efficacy of Levamlodipine vs. Amlodipine

The following table summarizes the key efficacy endpoints from a meta-analysis of clinical trials comparing **levamlodipine** and racemic amlodipine in patients with mild to moderate hypertension.



| Efficacy<br>Outcome                                               | Number<br>of<br>Studies | Total<br>Subjects | Odds<br>Ratio<br>(OR) | 95%<br>Confiden<br>ce<br>Interval<br>(CI) | P-value | Conclusi<br>on                                                                                     |
|-------------------------------------------------------------------|-------------------------|-------------------|-----------------------|-------------------------------------------|---------|----------------------------------------------------------------------------------------------------|
| Effective<br>Rate                                                 | 8                       | 1456              | 2.19                  | 1.61 - 2.97                               | <0.01   | Levamlodip ine showed a statistically significant higher effective rate than amlodipine.           |
| 24-hour<br>Dynamic<br>Diastolic<br>Blood<br>Pressure<br>Reduction | Not<br>Specified        | Not<br>Specified  | -                     | -                                         | -       | Levamlodip ine favored a better effect in decreasing 24-hour dynamic diastolic blood pressure. [2] |
| 24-hour<br>Dynamic<br>Systolic<br>Blood<br>Pressure<br>Reduction  | Not<br>Specified        | Not<br>Specified  | -                     | -                                         | -       | Levamlodip ine favored a better effect in decreasing 24-hour dynamic systolic blood                |



pressure.

[2]

### Safety of Levamlodipine vs. Amlodipine

This table outlines the comparative safety data, highlighting the incidence of common adverse drug reactions.



| Safety<br>Outcome                            | Number<br>of<br>Studies | Total<br>Subjects | Odds Ratio (OR) / Risk Differenc e (RD) | 95%<br>Confiden<br>ce<br>Interval<br>(CI) | P-value | Conclusi<br>on                                                                                      |
|----------------------------------------------|-------------------------|-------------------|-----------------------------------------|-------------------------------------------|---------|-----------------------------------------------------------------------------------------------------|
| Incidence<br>of Adverse<br>Drug<br>Reactions | 8                       | 1456              | OR = 0.51                               | 0.34 - 0.77                               | <0.01   | Levamlodip ine had a statistically significant lower incidence of adverse drug reactions. [1]       |
| Overall<br>Adverse<br>Reactions              | Not<br>Specified        | 10031             | -                                       | -                                         | <0.001  | The levamlodipi ne group had a lower overall incidence of any adverse reactions (6.0% vs. 8.4%).[5] |
| Lower<br>Extremity<br>Edema                  | Not<br>Specified        | 10031             | -                                       | -                                         | <0.001  | The incidence of lower extremity edema was significantly lower in the                               |



|                                                 |                    |                  |            |                  |       | levamlodipi<br>ne group<br>(1.1% vs.<br>3.0%).[5]                                   |
|-------------------------------------------------|--------------------|------------------|------------|------------------|-------|-------------------------------------------------------------------------------------|
| Headache                                        | Not<br>Specified   | 10031            | -          | -                | 0.045 | The incidence of headache was lower in the levamlodipi ne group (0.7% vs. 1.1%).[5] |
| Edema<br>(from<br>another<br>meta-<br>analysis) | 15 (all<br>trials) | Not<br>Specified | RD = -0.02 | -0.03 to<br>0.00 | -     | Levamlodip ine was associated with significantl y less edema.[6]                    |

### **Experimental Protocols**

The methodologies employed in the meta-analyses form the basis of the presented data. A general summary of the protocols is provided below.

### **Meta-Analysis Methodology**



| Aspect               | Description                                                                                                                                                                                                                                                                                       |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Literature Search    | Systematic searches were conducted on databases such as MEDLINE, EMBASE, Cochrane Central Register of Controlled Trials, Chinese Biomedical Database, and China National Knowledge Internet.[6]                                                                                                   |
| Inclusion Criteria   | Randomized controlled trials (RCTs) comparing levamlodipine (S-amlodipine) with racemic amlodipine in patients with essential hypertension were included.[6][7] Patient populations typically consisted of adults with mild to moderate hypertension.[1][7]                                       |
| Data Extraction      | Two researchers independently screened the literature, extracted data, and assessed the quality of the included studies.[1] The quality of trials was often assessed using scales like the modified Jadad Scale.[6]                                                                               |
| Statistical Analysis | Meta-analysis was performed using software such as RevMan.[1] Heterogeneity between studies was assessed, and fixed-effect or random-effects models were used accordingly. Odds ratios (OR) or risk differences (RD) with 95% confidence intervals (CI) were calculated for dichotomous outcomes. |

### **Clinical Trial Methodology (General)**

The individual clinical trials included in the meta-analyses generally followed a randomized, double-blind, parallel-group design.



| Aspect             | Description                                                                                                                                                                                                  |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Participants       | Patients were typically adults (e.g., 18-79 years) diagnosed with mild to moderate essential hypertension.[7][8]                                                                                             |
| Intervention       | The intervention group received levamlodipine (e.g., 2.5 mg or 5 mg daily), while the control group received racemic amlodipine (e.g., 5 mg or 10 mg daily).[3][7]                                           |
| Outcome Measures   | Primary efficacy endpoints were changes in systolic and diastolic blood pressure. Safety endpoints included the incidence and severity of adverse events, with a particular focus on peripheral edema.[5][8] |
| Exclusion Criteria | Common exclusion criteria included secondary hypertension, severe hypertension, congestive heart failure, unstable angina, and significant renal or hepatic dysfunction.[7]                                  |

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Workflow of a systematic review and meta-analysis for clinical trial data.





Click to download full resolution via product page

Caption: Simplified signaling pathway for **Levamlodipine**'s mechanism of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Meta analysis of Safety and Efficacy of Amlodipine and Levamlodipine in the Treatment of Hypertension | Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 3. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Levamlodipine vs. Other Antihypertensives: A Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674848#meta-analysis-of-clinical-trial-data-on-levamlodipine-vs-other-antihypertensives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com